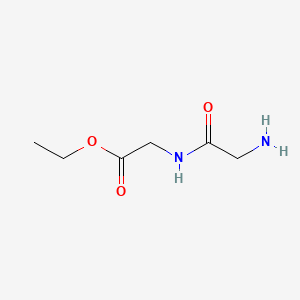

Glycine, N-glycyl-, ethyl ester

説明

Glycine, N-glycyl-, ethyl ester, also known as Glycine ethyl ester (GEE), is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .

Synthesis Analysis

The synthesis of Glycine ethyl ester involves a reaction between absolute alcohol saturated with hydrochloric acid gas, 96 per cent alcohol, and methyleneaminoacetonitrile . The mixture is refluxed on a steam bath for three hours, during which ammonium chloride separates. After the reaction is complete, the hot alcohol solution is filtered and cooled, allowing the glycine ester hydrochloride to separate in fine white needles .Molecular Structure Analysis

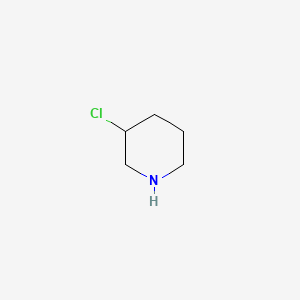

The molecular structure of Glycine, N-glycyl-, ethyl ester is represented by the formula C4H10ClNO2 . The molecular weight is 139.58 .Chemical Reactions Analysis

Esters, including Glycine ethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . In the case of Glycine ethyl ester, it is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins .Physical And Chemical Properties Analysis

Esters, including Glycine ethyl ester, are polar compounds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .科学的研究の応用

7. Visible-Light-Driven α-C(sp3)–H Bond Functionalization

- Application Summary : The visible-light-driven direct α-C (sp3)–H bond functionalization of glycine derivatives has emerged as a powerful tool to achieve precise modification of glycine derivatives, owing to its merits in atom economy, selectivity, reaction simplicity, and sustainability .

- Methods : The contents of this review are organized based on the photocatalysts employed and the various reaction modes in the functionalization process .

- Results : This method provides a promising, clean, cost-effective, and sustainable alternative for synthesizing functional organic molecules .

8. Synthesis of Opto-Electronic Materials

- Application Summary : Glycine derivatives are used in the synthesis of opto-electronic materials .

- Methods : The method involves the synthesis, growth, photoluminescence, thermal, and third-order nonlinear optical properties of Glycine Methyl Ester Hydrochloride Single Crystal .

- Results : The results of these studies can provide valuable insights into the properties of opto-electronic materials .

Safety And Hazards

特性

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAVEINQLWIXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211770 | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-glycyl-, ethyl ester | |

CAS RN |

627-74-7 | |

| Record name | Glycine, N-glycyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

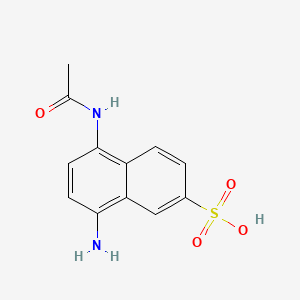

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)